5-(4-(Trifluoromethyl)phenyl)-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIBRSDZUZORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Strategies
Reactivity of the 1-Indanone (B140024) Ketone Functionality
The ketone group at the 1-position of the indanone ring is a key functional handle for a variety of chemical transformations. nbinno.com Its reactivity is central to the synthesis of derivatives with modified core structures.
The oxidation of the 1-indanone scaffold can lead to various products depending on the reagents and reaction conditions. While direct oxidation of the ketone is challenging, reactions can be focused on the adjacent methylene (B1212753) group (C2 position) or the benzylic C-H bonds. Biocatalytic approaches have demonstrated the ability to introduce hydroxyl groups with high regio- and stereoselectivity. For instance, naphthalene (B1677914) dioxygenase (NDO) has been used to oxidize 1-indanone to a mixture of 3-hydroxy-1-indanone (B1295786) and 2-hydroxy-1-indanone. nih.gov Specifically, Pseudomonas sp. strain 9816/11 cells, which express NDO, converted 1-indanone into primarily (R)-3-hydroxy-1-indanone with 62% enantiomeric excess. nih.gov Another method involves the use of chromium trioxide resin, an environmentally safer oxidizing agent, to convert indanol to indanone, a reaction that can be optimized using microwave irradiation. sacredheart.edu Such enzymatic or controlled chemical oxidations can introduce new functional groups, providing handles for further derivatization.
The reduction of the 1-indanone ketone is a common strategy to produce the corresponding 1-indanol (B147123) derivatives, introducing a chiral center and a hydroxyl group for further functionalization. This transformation can be achieved using various reducing agents, with biocatalytic methods offering high enantioselectivity. researchgate.net For example, the asymmetric reduction of ketones to optically active secondary alcohols is a well-established green method. researchgate.net Combining metal-catalyzed hydrogenation with chemoenzymatic dynamic kinetic resolution offers a one-pot synthesis route to valuable building blocks like (R)-2-acetoxy-1-indanone from 1,2-indanedione. rsc.org These reduction reactions are crucial for creating derivatives with specific stereochemistry, which is often a critical factor for biological activity.
Aromatic Substitution Reactions on the Phenyl Moiety
The pendant 4-(trifluoromethyl)phenyl group is a prime site for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic properties of the existing substituents. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and, consequently, a meta-director. mnstate.edu Conversely, the bond connecting this phenyl ring to the C5 position of the indanone acts as an ortho-, para-directing activator.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, followed by the departure of a proton to restore aromaticity. dalalinstitute.commsu.edu In the case of the 4-(trifluoromethyl)phenyl moiety, the strong deactivating effect of the -CF3 group would direct incoming electrophiles to the positions meta to it (i.e., C3' and C5'). However, the activating effect of the indanone substituent would direct incoming groups to the ortho positions (C3' and C5'). This creates a competitive scenario where the precise reaction conditions could influence the regiochemical outcome. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could be employed to introduce a variety of functional groups onto this ring.
Structural Elaboration and Functional Group Interconversions of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability, but recent advances in synthetic chemistry have enabled its selective transformation. This group significantly influences the electronic properties of the aromatic ring due to its strong electron-withdrawing nature. wikipedia.org
Selective C-F bond functionalization of trifluoromethylarenes presents a modern approach to creating novel derivatives. researchgate.net For example, methods have been developed for the catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes, assisted by an ortho-silyl group, to yield difluoromethylenes. researchgate.net Other strategies allow for the synthesis of methyl-dithioesters from trifluoromethyl arenes via defluorinative functionalization. researchgate.net These transformations, often performed under mild conditions, allow for the conversion of the robust -CF3 group into other valuable functional moieties, expanding the synthetic possibilities for creating analogues of 5-(4-(trifluoromethyl)phenyl)-1-indanone.
Design and Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound can be achieved through various synthetic routes. One prominent method involves the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds. For instance, starting with 5-bromo-1-indanone (B130187), coupling with 4-(trifluoromethyl)phenylboronic acid would yield the parent compound. By using a variety of substituted arylboronic acids, a library of 5-aryl-1-indanone derivatives can be generated. researchgate.net
Other synthetic strategies focus on building the indanone ring from suitably substituted precursors. beilstein-journals.orgbeilstein-journals.org For example, an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative can form the five-membered ring of the indanone. beilstein-journals.org By varying the substituents on the starting materials, a wide range of analogues can be accessed.
| Derivative Type | Synthetic Strategy | Key Reactants | Potential Outcome |
| C5-Aryl Analogues | Suzuki-Miyaura Coupling | 5-Bromo-1-indanone, Arylboronic acids | Diverse 5-aryl-1-indanones |
| Core-Modified (C1) | Ketone Reduction | 5-(4-(CF3)phenyl)-1-indanone, Reducing agents | Chiral 1-indanol derivatives |
| Core-Modified (C2/C3) | Biocatalytic Oxidation | 5-(4-(CF3)phenyl)-1-indanone, Dioxygenases | Hydroxylated indanone derivatives |
| Phenyl Ring Substituted | Electrophilic Aromatic Substitution | 5-(4-(CF3)phenyl)-1-indanone, Electrophiles (e.g., HNO3, Br2) | Nitrated or halogenated derivatives |
| CF3 Group Modified | Defluorinative Functionalization | 5-(4-(CF3)phenyl)-1-indanone, Specialized reagents | Difluoromethylene or other functionalized derivatives |
The introduction of substituents onto the this compound scaffold significantly alters its electronic and steric profile, which in turn can modulate its chemical reactivity and biological activity. nih.gov
Electronic Effects: The trifluoromethyl group itself is strongly electron-withdrawing, which deactivates the phenyl ring it is attached to. mdpi.com Adding further electron-withdrawing groups (e.g., -NO2, -CN) to either aromatic ring would further decrease electron density, potentially impacting the reactivity of the ketone. Conversely, introducing electron-donating groups (e.g., -OCH3, -N(CH3)2) would increase electron density, making the aromatic rings more susceptible to electrophilic attack and potentially altering interactions with biological targets. researchgate.net
Steric Effects: The size and shape of substituents play a crucial role. Bulky groups introduced near reactive centers can hinder the approach of reagents, thereby influencing reaction rates and selectivity. For example, a bulky substituent at the C4 or C6 position of the indanone ring could sterically hinder reactions at the ketone. Similarly, substitution at the positions ortho to the trifluoromethyl group (C3' and C5') could introduce steric strain, potentially affecting the conformation of the molecule by altering the dihedral angle between the two aromatic rings. researchgate.net
The interplay of these electronic and steric factors is critical in the rational design of new derivatives with desired properties. researchgate.netresearchgate.net
Development of Fused-Ring Indanone Heterocycles
The fusion of heterocyclic rings to the indanone framework can significantly alter the molecule's biological activity and physicochemical properties. A notable example of this is the synthesis of indenopyrazoles. Research has demonstrated the successful synthesis of trifluoromethylated indenopyrazoles through the acid-catalyzed reaction of a 1,3-dicarbonyl precursor with a substituted hydrazine (B178648). researchgate.netmdpi.com This approach highlights a common strategy for constructing fused heterocycles from indanone derivatives.
A key transformation involves the reaction of a 2-acyl-1,3-indanedione with a hydrazine derivative to yield an indenopyrazole. In a specific example, the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one was achieved through the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. mdpi.com This reaction proceeds via an acid-catalyzed condensation and subsequent cyclization. The reaction conditions and resulting yields for this transformation are summarized in the table below.
Table 1: Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
| Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-acetyl-1,3-indanedione, 4-trifluoromethylphenylhydrazine | p-Toluenesulfonic acid | Ethanol | 24 hours | 24 | mdpi.com |
| 2-acetyl-1,3-indanedione, 4-trifluoromethylphenylhydrazine | Sulfuric acid | Ethanol | 24 hours | 6 | mdpi.com |
The structural identity and purity of the resulting indenopyrazole were confirmed through NMR spectroscopy and elemental analysis. mdpi.com This synthetic strategy provides a viable route to novel fluorinated fused-ring pyrazoles, which are recognized for their potential applications in medicinal and agrochemical fields. researchgate.netmdpi.com
Synthesis of Spiro-Indanone Conjugates
Spiro-indanone conjugates are a class of compounds where a second ring system is attached to the indanone core at a single common atom, typically the C2 position. These structures are of considerable interest due to their rigid three-dimensional frameworks, which can lead to enhanced biological activity and selectivity. The synthesis of spiro-indanone conjugates often involves multi-component reactions or cycloaddition strategies. nih.gov
One-pot, three-component 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of spiro-pyrrolidine and spiro-piperidine derivatives fused to an indanone core. researchgate.neturi.edu In a typical reaction, an azomethine ylide is generated in situ from the condensation of a dicarbonyl compound, such as indane-1,3-dione, and a secondary amino acid (e.g., L-proline or pipecolinic acid). This ylide then undergoes a cycloaddition reaction with a dipolarophile to generate the spirocyclic product. researchgate.net
While specific examples utilizing this compound are not extensively documented in the reviewed literature, the general applicability of these methods to substituted indanones is well-established. nih.gov For instance, a plausible synthetic route to a spiro[indanone-pyrrolidine] derivative would involve the reaction of this compound, a secondary amino acid like sarcosine, and a suitable dipolarophile.
Multi-component reactions also offer an efficient pathway to spirocarbocycles. For example, the reaction of a 1-indanone with an aryl aldehyde can lead to the formation of a spirocarbocyclic product. researchgate.net A general representation of such a reaction is outlined in the table below, showcasing the versatility of this approach.
Table 2: Representative Multi-Component Synthesis of Spiro-Indanones
| Indanone Reactant | Aldehyde Reactant | Additional Components | Product Type | Reference |
|---|---|---|---|---|
| 1-Indanone | Aryl aldehyde | Ammonium acetate (B1210297), acetophenone | Spiro[indene-pyridine] | nih.gov |
| Indane-1,3-dione | Aryl aldehyde | Sarcosine | Spiro[indane-pyrrolidine] | uri.edu |
These synthetic strategies underscore the utility of this compound as a precursor for generating a diverse array of complex molecules with potential applications in various fields of chemical research.
Mechanistic Investigations of Reactions Involving 5 4 Trifluoromethyl Phenyl 1 Indanone
Elucidation of Reaction Mechanisms and Intermediates
The most prevalent and direct method for synthesizing 5-aryl-1-indanone structures, including 5-(4-(trifluoromethyl)phenyl)-1-indanone, is through an intramolecular Friedel-Crafts acylation. orgsyn.orgmasterorganicchemistry.com This reaction involves the cyclization of a suitable precursor, typically 3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)propanoic acid or its corresponding acyl chloride, in the presence of a strong Brønsted or Lewis acid.
The mechanism proceeds through several distinct steps:
Formation of the Electrophile : The reaction is initiated by the activation of the carboxylic acid or acyl chloride by the acid catalyst (e.g., polyphosphoric acid (PPA), AlCl₃, or NbCl₅). researchgate.net This generates a highly reactive acylium ion, a key electrophilic intermediate. The positive charge on the acylium ion is resonance-stabilized.
Formation of the Sigma Complex : The attack on the aromatic ring disrupts its aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Rearomatization : A base (often the conjugate base of the acid catalyst) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the phenyl ring and yielding the final this compound product.
The primary intermediates in this mechanistic pathway are the acylium ion and the sigma complex. The structure of the precursor dictates the regioselectivity of the cyclization, leading specifically to the 5-substituted indanone. The electron-withdrawing trifluoromethyl (-CF₃) group is located on the distal phenyl ring, meaning it does not directly deactivate the reacting aromatic ring, thus allowing the cyclization to proceed efficiently.
| Step | Description | Key Intermediate |
| 1 | Activation of the carboxylic acid side chain by an acid catalyst. | Acylium Ion |
| 2 | Intramolecular electrophilic attack on the proximal phenyl ring. | Transition State |
| 3 | Formation of a resonance-stabilized carbocation. | Sigma Complex (Arenium Ion) |
| 4 | Deprotonation to restore aromaticity and form the ketone. | Final Product |
Stereochemical Outcomes and Control in Synthetic Transformations
While this compound itself is an achiral molecule, it is a prochiral substrate. Stereochemical considerations become paramount in reactions that transform the molecule, creating one or more stereocenters. The primary sites for introducing chirality are the carbonyl carbon (C1) and the adjacent methylene (B1212753) carbon (C2).
Reduction of the Carbonyl Group: The reduction of the C1 ketone to a secondary alcohol, 5-(4-(trifluoromethyl)phenyl)-1-indanol, generates a chiral center at C1. Non-selective reducing agents like sodium borohydride (B1222165) will produce a racemic mixture of (R)- and (S)-indanols. However, asymmetric synthesis techniques can be employed to achieve high enantioselectivity. This is often accomplished using chiral reducing agents or catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst or Noyori-type asymmetric hydrogenation catalysts. The choice of catalyst and its chirality dictates the absolute configuration of the resulting alcohol.
Functionalization at the C2 Position: The C2 position, being alpha to the carbonyl group, can be deprotonated to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides) in alkylation reactions. Since the enolate can be attacked from two different faces, this reaction can generate a new stereocenter at C2. Controlling the stereochemical outcome of such reactions can be achieved through the use of chiral auxiliaries, chiral phase-transfer catalysts, or chiral bases to direct the approach of the electrophile, leading to a preponderance of one enantiomer. rsc.org
The table below illustrates hypothetical outcomes for the asymmetric reduction of the parent indanone, a common stereoselective transformation in medicinal chemistry. organic-chemistry.org
| Reaction | Catalyst / Reagent | Expected Major Stereoisomer | Typical Enantiomeric Excess (ee) |
| Asymmetric Reduction | (R)-CBS Catalyst with BH₃ | (S)-5-(4-(Trifluoromethyl)phenyl)-1-indanol | >95% |
| Asymmetric Reduction | (S)-CBS Catalyst with BH₃ | (R)-5-(4-(Trifluoromethyl)phenyl)-1-indanol | >95% |
| Asymmetric Hydrogenation | RuCl₂[(S)-BINAP]₂ with H₂ | (R)-5-(4-(Trifluoromethyl)phenyl)-1-indanol | >98% |
| Asymmetric Hydrogenation | RuCl₂[(R)-BINAP]₂ with H₂ | (S)-5-(4-(Trifluoromethyl)phenyl)-1-indanol | >98% |
Kinetic and Thermodynamic Considerations in Indanone Formation
The formation of the 1-indanone (B140024) ring via intramolecular Friedel-Crafts acylation is governed by both kinetic and thermodynamic principles. masterorganicchemistry.com Generally, such cyclizations are thermodynamically favorable due to the formation of a stable, five-membered ring fused to an aromatic system.
Kinetic Control: The reaction is primarily under kinetic control, meaning the product distribution is determined by the relative rates of formation. libretexts.orglibretexts.org The rate-determining step is the formation of the sigma complex. The activation energy for this step is sensitive to the electronic properties of the substrate.
The presence of the 4-(trifluoromethyl)phenyl substituent influences the kinetics of the cyclization. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This electronic effect is transmitted through the biphenyl (B1667301) system, slightly reducing the electron density of the reacting phenyl ring and making it less nucleophilic. Consequently, the activation energy for the intramolecular electrophilic attack is expected to be slightly higher, and the reaction rate slightly lower, compared to a precursor with an electron-donating group or an unsubstituted biphenyl moiety. beilstein-journals.orgrsc.org Despite this mild deactivating effect, the reaction remains highly effective for forming the indanone ring.
| Factor | Description | Implication for this compound Formation |
| Control Type | Kinetic Control | The product is the one that forms fastest, as the reaction is essentially irreversible. |
| Rate-Determining Step | Formation of the sigma complex via electrophilic attack. | The energy barrier of this step dictates the overall reaction rate. |
| Thermodynamics | Favorable (exothermic) | The formation of the stable, fused-ring system provides a strong driving force. |
| Substituent Effect | The distal -CF₃ group is strongly electron-withdrawing. | Reduces the nucleophilicity of the reacting ring, slightly increasing the activation energy and slowing the reaction rate compared to unsubstituted analogues. nih.gov |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. dntb.gov.ua By solving approximations of the Schrödinger equation, DFT can determine a molecule's optimized geometry, vibrational frequencies, and electronic properties. nih.gov For a molecule like 5-(4-(Trifluoromethyl)phenyl)-1-indanone, these calculations provide a detailed picture of its chemical nature.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity profile. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov The electrophilicity index is particularly useful as it can inform about the binding ability of a compound with biological macromolecules. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Representative Quantum Chemical Parameters Calculated via DFT
| Parameter | Symbol | Formula | Typical Value (eV) | Description |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -8.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 6.0 | Correlates with chemical stability and reactivity. |
| Ionization Potential | IP | -EHOMO | 6.5 to 8.5 | Energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | 1.0 to 2.5 | Energy released when an electron is added. |
| Chemical Hardness | η | (IP - EA) / 2 | 2.25 to 3.0 | Measures resistance to change in electron distribution. |
| Electronegativity | χ | (IP + EA) / 2 | 3.75 to 5.5 | Measures the power of an atom to attract electrons. |
| Electrophilicity Index | ω | μ2 / 2η (where μ = -χ) | 2.5 to 5.0 | Global electrophilic nature of the molecule. |
Note: The values in this table are representative for similar organic molecules and are not specific experimental or calculated values for this compound.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule. For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. rjptonline.orgekb.eg Studies on structurally related indanone derivatives have shown that they can bind to various enzymes, including acetylcholinesterase and kinases. researchgate.netnih.gov The interactions typically observed for such compounds include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the phenyl and indanone rings) and hydrophobic residues in the binding pocket.
Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The trifluoromethyl group on the phenyl ring is of particular interest as it can significantly influence binding affinity and selectivity through strong hydrophobic and electrostatic interactions. rjptonline.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
For indanone derivatives, QSAR studies have been successfully applied, for instance, in the development of acetylcholinesterase (AChE) inhibitors. nih.gov These models typically use a set of calculated molecular descriptors as independent variables and the measured biological activity (e.g., IC50) as the dependent variable. The descriptors can be categorized as electronic, steric, hydrophobic, or topological. researchgate.net
A QSAR study on indanone-benzylpiperidine inhibitors of AChE found that electronic properties such as the HOMO energy and the dipole moment of the substituted indanone ring were significant for predicting inhibitory potency. nih.gov This suggests that the electronic nature of substituents on the indanone core plays a crucial role in the interaction with the enzyme. The absence of steric or bulk parameters in the model for the indanone part indicated that there is considerable space available in that region of the binding site. nih.gov Such models can guide the synthesis of novel derivatives of this compound with potentially enhanced activity.
Table 2: Common Descriptors Used in QSAR Models for Indanone Derivatives
| Descriptor Category | Examples | Relevance |
|---|---|---|
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges | Describes the electronic distribution and reactivity, influencing electrostatic and donor-acceptor interactions. nih.govresearchgate.net |
| Steric/Topological | Molecular Weight, Molar Refractivity, Principal Moment of Inertia, Diameter | Relates to the size and shape of the molecule, which is critical for fitting into a binding pocket. nih.govresearchgate.net |
| Hydrophobic | LogP (Partition Coefficient) | Quantifies the hydrophobicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets. |
| Thermodynamic | Gibbs Free Energy (G) | Relates to the stability and spontaneity of binding processes. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govijsrset.com MD simulations can be used to assess the stability of a docked complex, explore conformational changes in both the ligand and the protein upon binding, and calculate binding free energies. ijsrset.com
For a semi-flexible molecule like this compound, conformational analysis is important to identify the low-energy shapes it can adopt. MD simulations of the compound bound to a target protein would typically involve solvating the complex in a water box and simulating its behavior for tens to hundreds of nanoseconds. nih.govijsrset.com
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and the receptor.
Binding Free Energy Calculations (e.g., MM/PBSA): To provide a more accurate estimation of binding affinity.
Studies on other indanone derivatives have used MD simulations to understand their mechanism of action, for example, in microtubule destabilization, revealing how ligand binding can restrict the natural conformational motions of the target protein. nih.gov
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods, primarily DFT, are widely used to predict and help interpret spectroscopic data. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. scielo.org.za
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.govresearchgate.net The calculated shifts are then compared to experimental values, often showing good correlation. For this compound, calculations would predict distinct signals for the aromatic protons and carbons of the indanone and trifluoromethylphenyl rings, as well as the aliphatic protons of the five-membered ring.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.za These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted peaks would include the C=O stretching of the ketone group, C-F stretching of the trifluoromethyl group, and various C-H and C=C stretching and bending modes of the aromatic systems.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The calculations can identify the specific molecular orbitals involved in these transitions (e.g., π → π* transitions), providing insight into the electronic structure.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Approximate Value/Region |
|---|---|---|
| IR | C=O Stretch (Ketone) | 1700-1720 cm-1 |
| Aromatic C=C Stretch | 1450-1600 cm-1 | |
| C-F Stretch (CF3) | 1100-1350 cm-1 | |
| 1H NMR | Aromatic Protons | 7.2 - 8.0 ppm |
| CH2 Protons (Indanone) | 2.7 - 3.2 ppm | |
| 13C NMR | C=O (Ketone) | 195 - 205 ppm |
| Aromatic Carbons | 120 - 150 ppm | |
| CF3 Carbon | 120 - 130 ppm (quartet due to C-F coupling) | |
| Aliphatic Carbons | 25 - 40 ppm | |
| UV-Vis | π → π* Transitions | 250 - 320 nm |
Note: These are representative values based on the chemical structure and data for similar compounds. Actual experimental values may vary.
Research Applications in Molecular Design and Exploration
Role as a Versatile Synthetic Building Block for Complex Architectures
The 1-indanone (B140024) framework is an essential reagent for the synthesis of a wide array of biologically active compounds. beilstein-journals.orgnih.gov Derivatives of 1-indanone are noted for their potential as antiviral, anti-inflammatory, analgesic, and anticancer agents. beilstein-journals.orgbeilstein-journals.org The synthetic utility of the indanone core is enhanced by its dual reactivity; it can function as an electrophile at the carbonyl carbon and, through its enol or enolate form, as a nucleophile. This reactivity allows for a multitude of chemical transformations, making it a valuable starting point for constructing more complex molecular architectures. chemimpex.com
The synthesis of trifluoromethyl-substituted 1-indanones has been achieved through methods like the Friedel–Crafts alkylation, which utilizes arenes or phenols and 2-(trifluoromethyl)acrylic acid. beilstein-journals.orgnih.gov The presence of the 4-(trifluoromethyl)phenyl group on the indanone skeleton provides a foundation for developing a diverse library of compounds for screening potential therapeutic applications. The indanone structure is a key intermediate in the synthesis of various pharmaceuticals, demonstrating its importance as a building block. chemimpex.comguidechem.com By leveraging the established reactivity of the indanone core, chemists can introduce additional functional groups and build intricate molecular designs, tailoring them for specific applications in drug discovery and materials science.
Table 1: Synthetic Methodologies for Indanone Core Construction
| Reaction Type | Description | Catalyst/Reagents | Significance |
|---|---|---|---|
| Friedel-Crafts Acylation/Alkylation | An intramolecular reaction of arylpropionic or arylbutanoic acids to form the fused ring system. beilstein-journals.orgguidechem.com | PPA, Metal triflates, TFSA beilstein-journals.orgguidechem.com | A common and reliable method for creating the indanone backbone from acyclic precursors. |
| Nazarov Cyclization | An acid-catalyzed rearrangement of divinyl ketones to produce cyclopentene (B43876) derivatives, including indanones. nih.govguidechem.com | Lewis acids (e.g., AlCl₃), Copper trifluoroacetate (B77799) nih.govguidechem.com | Allows for the stereoselective synthesis of substituted indanones, including fluorine-containing derivatives. guidechem.com |
| Ester Condensation | Intramolecular condensation of esters to form the cyclic ketone structure. | Not specified in results | An important method for producing key intermediates for agrochemicals like the insecticide indoxacarb. guidechem.com |
| Annulation-Cyanotrifluoromethylation | A copper-catalyzed radical cascade reaction of 1,6-enynes. | Cu(OTf)₂, Togni's reagent | Efficiently constructs trifluoromethylated 1-indanones with an all-carbon quaternary center. |
Utility as a Molecular Probe in Biological System Research
The 5-(4-(Trifluoromethyl)phenyl)-1-indanone scaffold is highly valuable for developing molecular probes to investigate biological systems. Indanone derivatives are known to possess a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects. beilstein-journals.org This inherent bioactivity makes the indanone core an excellent starting point for designing molecules that can interact with specific biological targets such as enzymes and receptors. nih.gov
Researchers utilize this scaffold to create libraries of related compounds with systematic structural modifications. These libraries are then screened to identify molecules with high affinity and selectivity for a particular biological target. For instance, trifluoromethylated indane derivatives have been specifically investigated as potential ligands for cannabinoid receptors. This process helps to elucidate the structure-activity relationship (SAR), revealing which parts of the molecule are essential for its biological function. The insights gained from these studies are crucial for the rational design of new therapeutic agents. nih.gov Chalcone (B49325) derivatives containing an indanone moiety have demonstrated significant antiviral activity, further highlighting the scaffold's utility in identifying and optimizing new bioactive agents. nih.gov
Strategic Incorporation of Trifluoromethyl Moieties in Fluorinated Molecule Research
The high strength of the carbon-fluorine bond (C-F) contributes to the metabolic stability of the trifluoromethyl group, making the parent molecule more resistant to degradation by enzymes in the body. mdpi.com Furthermore, the -CF3 group is highly electronegative and acts as a strong electron-withdrawing substituent. mdpi.commdpi.com This property can improve interactions with biological targets through enhanced hydrogen bonding and electrostatic forces. mdpi.com The steric bulk of the trifluoromethyl group, which is comparable to an isopropyl group, can also lead to increased binding affinity and selectivity by promoting stronger hydrophobic interactions with the target protein. mdpi.comnih.gov The strategic placement of this group, as seen in this compound, is a key tactic used by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, ultimately improving their potential as effective therapeutics. mdpi.com Approximately 20-25% of approved small-molecule pharmaceuticals contain fluorine, underscoring the importance of this strategy. nih.gov
Table 2: Physicochemical and Biological Properties Enhanced by the Trifluoromethyl (-CF3) Group
| Property | Effect of -CF3 Incorporation | Underlying Reason | Reference |
|---|---|---|---|
| Metabolic Stability | Increased resistance to metabolic degradation. | High bond dissociation energy of the C-F bond. | mdpi.com |
| Lipophilicity | Enhanced ability to pass through biological membranes. | The hydrophobic nature of the fluorine atoms. | mdpi.com |
| Binding Affinity | Improved interaction with biological targets. | Strong electron-withdrawing nature enhances electrostatic and hydrophobic interactions. | mdpi.com |
| Bioavailability | Improved uptake and transport in vivo. | Increased lipophilicity and stability. | mdpi.combeilstein-journals.org |
| Binding Selectivity | Higher specificity for the intended biological target. | Steric and electronic effects can favor binding to a specific site over others. | mdpi.com |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(Trifluoromethyl)acrylic acid |
| Indoxacarb |
| Fluoxetine |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be established.
For 5-(4-(trifluoromethyl)phenyl)-1-indanone, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indanone core and the substituted phenyl ring. The aliphatic protons of the five-membered ring typically appear as two triplets in the upfield region, corresponding to the two methylene (B1212753) groups (-CH₂-). The aromatic protons of the indanone moiety and the 4-(trifluoromethyl)phenyl group will resonate in the downfield region, with their splitting patterns providing valuable information about their relative positions.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the indanone is characteristically found at a significant downfield shift. The quaternary carbons, including the one bearing the trifluoromethyl group and the ipso-carbons of the phenyl-phenyl linkage, can also be identified. The trifluoromethyl group itself will cause a characteristic quartet in the ¹³C NMR spectrum for the carbon it is attached to, due to C-F coupling. A recent study on similar 5-aryl-1-indanone derivatives provides a strong basis for the assignment of these signals. researchgate.net
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet | 2H | -CH₂- (Position 3) |
| ~3.20 | Triplet | 2H | -CH₂- (Position 2) |
| ~7.40-7.80 | Multiplet | 7H | Aromatic Protons |
Note: Predicted values are based on the analysis of structurally related compounds.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~26.0 | -CH₂- (Position 3) |
| ~36.5 | -CH₂- (Position 2) |
| ~124.0 (q) | -CF₃ |
| ~124.5-138.0 | Aromatic Carbons |
| ~145.0 | Aromatic Carbon (C5) |
| ~156.0 | Aromatic Carbon (C7a) |
| ~207.0 | Carbonyl Carbon (C=O) |
Note: Predicted values are based on the analysis of structurally related compounds. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov For this compound, HRMS provides the high-accuracy mass measurement necessary to distinguish its molecular formula, C₁₆H₁₁F₃O, from other potential isobaric compounds.
The technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This level of accuracy allows for the calculation of the elemental formula based on the known exact masses of the constituent atoms. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula, and a close match provides strong evidence for the correct molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₁F₃O |
| Calculated Exact Mass | 276.0762 |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]⁺ |
| Observed m/z | 277.0839 (Expected) |
X-ray Crystallography for Absolute Stereochemistry and Conformation
In the case of this compound, which is achiral, X-ray crystallography would reveal the planarity of the indanone and phenyl rings and the dihedral angle between them. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as pi-stacking or hydrogen bonding, which can influence the material's physical properties. While a crystal structure for the title compound is not publicly available, the general methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the electron density, and thus the atomic positions.
Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Information
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. vscht.cz For this compound, the most prominent absorption band in the IR spectrum is expected to be the strong C=O stretching vibration of the ketone group, typically appearing around 1700-1720 cm⁻¹. rjptonline.org Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic rings, and strong C-F stretching vibrations associated with the trifluoromethyl group, generally found in the 1000-1350 cm⁻¹ region.
Table 4: Expected Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch |
| ~1715 | C=O Stretch (Ketone) |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1320, ~1160, ~1120 | C-F Stretch |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment.
UV-Visible Spectroscopy UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. kbhgroup.in The chromophore in this compound is the extended π-system of the phenyl-substituted indanone. This conjugated system is expected to absorb UV radiation, leading to π → π* transitions. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of substituents. The electron-withdrawing trifluoromethyl group on the phenyl ring can influence the energy of the electronic transitions, potentially causing a shift in the λ_max compared to the unsubstituted 5-phenyl-1-indanone. The spectrum would provide information on the electronic structure and conjugation within the molecule.
Future Research Directions for 5 4 Trifluoromethyl Phenyl 1 Indanone
Development of Sustainable and Green Synthetic Protocols
The advancement of organic synthesis is increasingly linked to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and solvents. researchgate.netchemijournal.com Future research on 5-(4-(Trifluoromethyl)phenyl)-1-indanone should focus on developing synthetic methods that are both efficient and environmentally benign.
Current synthetic approaches to substituted 1-indanones often rely on classical methods like intramolecular Friedel-Crafts reactions, which may use harsh acids, stoichiometric reagents, and chlorinated solvents. beilstein-journals.orgnih.gov A key research avenue is the adaptation of modern catalytic systems to the synthesis of this specific molecule. For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1-indanone (B130187) and (4-(trifluoromethyl)phenyl)boronic acid presents a direct route to the target compound. researchgate.net Future work should aim to optimize this reaction using green principles, such as employing water as a solvent, using phase-transfer catalysts like n-Bu4PBr to enhance reactivity in aqueous media, and utilizing recoverable and reusable catalysts. nih.gov
Further research should explore microwave-assisted organic synthesis (MAOS), which can significantly shorten reaction times and improve yields. nih.gov The application of microwave heating to the intramolecular Friedel-Crafts acylation step in the synthesis of the indanone core could offer a greener alternative to conventional heating. beilstein-journals.orgnih.gov Additionally, developing metal-free catalytic systems, such as using L-proline for intramolecular hydroacylation, could provide a more sustainable pathway to the indanone scaffold. rsc.org
| Parameter | Traditional Synthesis (e.g., Friedel-Crafts) | Proposed Green Synthesis (e.g., Catalytic) |
| Catalyst | Stoichiometric Lewis/Brønsted acids (e.g., AlCl₃, PPA) | Catalytic amounts of transition metals (e.g., Pd) or organocatalysts |
| Solvent | Chlorinated solvents (e.g., DCM, DCE) | Water, ethanol, or ionic liquids |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) |
| Atom Economy | Moderate; generates significant inorganic waste | High; minimizes byproducts |
| Reusability | Catalyst is consumed and difficult to recover | Potential for catalyst recovery and reuse |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The 1-indanone (B140024) scaffold is a versatile building block for constructing more complex molecular architectures, including fused and spirocyclic frameworks. nih.gov The electronic influence of the 4-(trifluoromethyl)phenyl substituent—a strong electron-withdrawing group—is expected to significantly modulate the reactivity of the indanone core, opening avenues for novel chemical transformations.
Future research should investigate how this substituent impacts established indanone reactions. For example, transition-metal-catalyzed ring expansion reactions, which insert two-carbon units like ethylene (B1197577) or alkynes into the indanone C–C bond, could be explored. nih.gov The electronic nature of the aryl group can influence the chemoselectivity and efficiency of such "cut-insert-sew" transformations. Similarly, annulation reactions to build fused heterocyclic systems (e.g., indenoindoles via Fischer indole (B1671886) reaction or fused pyrans and pyridines) should be systematically studied. nih.gov
A particularly exciting direction is the search for unprecedented transformations that leverage the unique properties of the trifluoromethyl group. This could involve exploring reactions that are facilitated by the increased acidity of protons alpha to the carbonyl group or reactions at the aromatic rings that are influenced by the electron-deficient nature of the trifluoromethylphenyl moiety. Research into domino or multicomponent reactions starting from this compound could lead to the rapid assembly of complex and structurally diverse molecules with potential biological activity. nih.gov
| Reaction Class | Substrates | Potential Product | Research Goal |
| Ring Expansion | Ethylene, Alkynes | Benzocycloheptenone derivatives | Investigate substituent effects on Rh-catalyzed [5+2] cycloadditions. |
| Domino Annulation | Ethyl Cinnamates, Hydrazines | Indenoindole derivatives | Develop one-pot synthesis of complex heterocyclic scaffolds. |
| Spirocyclization | Aldehydes, Malononitrile | Spiro-indanone derivatives | Create libraries of spirocyclic compounds for biological screening. |
| Photoredox Catalysis | Radical precursors | Functionalized indanones | Explore novel C-H functionalization pathways at the indanone core. researchgate.net |
Integration with Advanced Flow Chemistry and Automation Techniques
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. uc.ptnih.gov Applying these technologies to the synthesis of this compound and its derivatives is a critical future research direction.
A multi-step synthesis could be "telescoped" into a continuous flow process where intermediates are generated and consumed in-line without isolation. nih.gov For example, a flow reactor could be designed to perform an initial Suzuki coupling to form the C-C bond, followed by immediate purification using an in-line scavenger cartridge, and then a subsequent reaction in a second reactor module. This approach is particularly beneficial for handling potentially hazardous reagents or unstable intermediates safely. nih.gov
Furthermore, automated synthesis platforms can accelerate the discovery of new derivatives by enabling high-throughput reaction screening and optimization. nih.govkit.edu An automated system could be programmed to systematically vary reaction partners (e.g., different boronic acids or functionalization reagents), catalysts, and conditions to rapidly generate a library of analogs based on the this compound scaffold. This would dramatically increase the efficiency of creating new molecules for chemical biology and drug discovery research. nih.govsynplechem.com
| Stage | Batch Processing | Automated Flow System | Advantages of Automation |
| Step 1: Synthesis | Manual addition of reagents to a flask. | Reagents pumped from stock solutions and mixed in a microreactor. | Precise control over stoichiometry, temperature, and residence time. uc.pt |
| Step 2: Workup | Manual liquid-liquid extraction and drying. | In-line liquid-liquid separation or passage through a scavenger resin column. | Reduced manual labor and solvent waste; continuous processing. |
| Step 3: Purification | Manual column chromatography. | Automated semi-preparative HPLC system integrated with the reactor output. nih.gov | High-purity product isolation with minimal operator intervention. |
| Step 4: Derivatization | Individual setup for each new derivative. | Automated parallel synthesizer varies reagents to create a library of compounds. | Rapid generation of molecular diversity for screening. kit.edu |
Expanding the Scope of Computational Methodologies for Predictive Modeling
Computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding the design of new functional molecules. manipal.edu For this compound, future research should extensively utilize computational methodologies to accelerate its development.
In silico modeling can be used to predict the ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound and its derivatives, helping to prioritize the synthesis of candidates with favorable drug-like characteristics. manipal.edu Molecular docking and molecular dynamics (MD) simulations can be employed to investigate the binding of this scaffold to various biological targets. Given that indanone derivatives are known inhibitors of enzymes like acetylcholinesterase (AChE), monoamine oxidases (MAO), and cyclooxygenase-2 (COX-2), computational studies could predict the binding affinity and mode of interaction of this compound with these and other proteins. nih.govnih.govnih.gov
Quantum mechanical (QM) calculations can be used to understand the compound's electronic structure and predict its reactivity in the novel transformations discussed in section 8.2. For example, density functional theory (DFT) can help elucidate reaction pathways and transition states, providing insights that can guide the design of new catalysts and reaction conditions. Machine learning models, trained on data from related indanone structures, could also be developed to predict biological activity or physical properties, further accelerating the discovery process. semanticscholar.org
| Computational Method | Application Area | Research Question |
| Molecular Docking | Drug Discovery | What is the binding affinity of the compound to targets like AChE, MAO-B, or COX-2? nih.govnih.gov |
| Molecular Dynamics (MD) | Chemical Biology | How stable is the ligand-protein complex over time? What are the key interactions? manipal.edu |
| ADME/T Prediction | Medicinal Chemistry | Does the compound possess drug-like properties (e.g., Lipinski's rule of five)? |
| Density Functional Theory (DFT) | Reaction Development | What is the likely mechanism and energy barrier for a proposed novel transformation? |
| Machine Learning (ML) | High-Throughput Screening | Can we predict the biological activity of new derivatives based on their structure? semanticscholar.org |
Design and Synthesis of Next-Generation Indanone-Based Scaffolds for Chemical Biology Research
The indanone scaffold is a cornerstone in the development of therapeutic agents, most notably in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govacs.org The compound this compound serves as an excellent starting point for designing and synthesizing next-generation chemical probes and drug candidates.
Future research should focus on using this core structure to create libraries of compounds for screening against a wide range of biological targets. The indanone core can be functionalized at several positions:
The C2 and C3 positions: Aldol (B89426) condensation or Michael addition reactions can introduce diverse substituents.
The carbonyl group: Can be converted to an alcohol, amine, or used to form heterocyclic rings like spiroisoxazolines. nih.gov
The aromatic rings: Further substitution can modulate electronic properties and introduce new pharmacophores.
The trifluoromethylphenyl group is particularly valuable in medicinal chemistry as it can enhance metabolic stability and improve membrane permeability. Research should aim to synthesize derivatives that combine this feature with other known pharmacophores to create multi-functional agents. For example, linking the indanone core to piperidine (B6355638) or piperazine (B1678402) moieties, similar to the design of the Alzheimer's drug donepezil, could yield potent new acetylcholinesterase inhibitors. nih.govacs.org Creating chalcone (B49325) derivatives of the indanone could lead to new antiviral or anticancer agents. nih.gov These new scaffolds would be invaluable tools for chemical biology research, helping to probe biological pathways and validate new drug targets. nih.govresearchgate.net
| Base Scaffold | Potential Modification | Target Application Area | Rationale |
| 5-(4-(CF₃)phenyl)-1-indanone | Addition of a benzylpiperidine moiety | Alzheimer's Disease | Mimicking the structure of Donepezil to inhibit acetylcholinesterase. nih.govacs.org |
| 5-(4-(CF₃)phenyl)-1-indanone | Formation of a 2-benzylidene derivative | Oncology | 2-Benzylidene-1-indanones are known to inhibit tubulin polymerization. beilstein-journals.org |
| 5-(4-(CF₃)phenyl)-1-indanone | Synthesis of spiroisoxazoline derivatives | Anti-inflammatory / Oncology | Indanone spiroisoxazolines have shown selective COX-2 inhibition. nih.gov |
| 5-(4-(CF₃)phenyl)-1-indanone | Mannich reaction at C2 position | Neuroprotection | Mannich bases of indanones have shown promise as neuroprotective agents. researchmap.jp |
Q & A
Q. What are the common synthetic routes for 5-(4-(Trifluoromethyl)phenyl)-1-indanone, and how can reaction conditions be optimized?
Answer: The synthesis typically involves trifluoromethylation of an indanone precursor using reagents like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a fluoride source (e.g., TBAB or CsF) . The reaction is carried out in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C). Optimization includes:
- Temperature control : Lower temperatures reduce side reactions.
- Catalyst loading : Excess fluoride may lead to decomposition; stoichiometric ratios are critical.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity.
For reproducibility, track reaction progress via thin-layer chromatography (TLC) or LC-MS .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and CF₃ group integration. ¹⁹F NMR (δ ≈ -60 ppm) verifies trifluoromethyl substitution .
- FT-IR : C=O stretch (~1700 cm⁻¹) and CF₃ absorption (~1150 cm⁻¹) are diagnostic.
- Mass spectrometry (EI/ESI) : Molecular ion peak ([M]⁺) at m/z 254.1 (C₁₆H₁₁F₃O).
- X-ray diffraction (XRD) : For crystalline samples, use SHELX programs (e.g., SHELXL) for structure refinement .
Q. What in vitro assays are standard for evaluating the anticancer activity of this compound derivatives?
Answer:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Apoptosis detection : Annexin V-FITC/PI staining followed by flow cytometry.
- Cell cycle analysis : Propidium iodide staining to identify G1/S arrest.
Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can continuous flow reactors enhance the scalability of this compound synthesis?
Answer: Flow reactors improve:
- Mixing efficiency : Enhanced mass transfer for faster trifluoromethylation.
- Safety : Controlled exothermic reactions and reduced handling of volatile reagents.
- Reproducibility : Steady-state conditions minimize batch-to-batch variability.
Optimize parameters (residence time, flow rate) using computational modeling (e.g., COMSOL) .
Q. How can researchers resolve discrepancies in reported biological activities of trifluoromethylated indanones?
Answer:
- Assay standardization : Compare cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Purity validation : Use HPLC (≥95% purity) to rule out impurities influencing activity.
- Structural analogs : Cross-reference with related compounds (e.g., 4-(Trifluoromethyl)-1-indanone) to identify substituent effects on lipophilicity and receptor binding .
Q. What advanced methods elucidate the mechanism of enzyme inhibition by this compound?
Answer:
- Enzyme kinetics : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or kinases).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
Q. How can non-covalent interactions in the crystal structure of this compound be analyzed?
Answer:
- Hirshfeld surface analysis : Map close contacts (e.g., C–H···F, π-π stacking) using CrystalExplorer.
- Electron density maps : Residual density plots (SHELXL) identify disordered solvent or counterions.
- DFT calculations : Gaussian09 to model electrostatic potential surfaces and intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

